molecular formula C9H7F3O2 B031093 4-(Trifluoromethyl)phenylacetic acid CAS No. 32857-62-8

4-(Trifluoromethyl)phenylacetic acid

Cat. No.: B031093
CAS No.: 32857-62-8
M. Wt: 204.15 g/mol
InChI Key: HNORVZDAANCHAY-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C9H7F3O2. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetic acid moiety. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-(Trifluoromethyl)phenylacetic acid typically involves the use of benzotrifluoride halides as starting materials. One common method includes the following steps :

    Grignard Reaction: Benzotrifluoride halide is reacted with magnesium chips in an organic solvent under nitrogen protection to form a Grignard reagent.

    Reaction with Diethyl Oxalate: The Grignard reagent is then reacted with diethyl oxalate at temperatures ranging from -40°C to 10°C to form an intermediate.

    Hydrolysis: The intermediate is hydrolyzed using hydrazine hydrate in an alkaline medium to yield this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of readily available raw materials and efficient reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

4-(Trifluoromethyl)phenylacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is employed in the study of enzyme inhibition and protein interactions.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, including anti-inflammatory and anticancer drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)phenylacetic acid
  • 2-(Trifluoromethyl)phenylacetic acid
  • 4-Fluorophenylacetic acid
  • 4-Chlorophenylacetic acid
  • Phenylacetic acid

Comparison: 4-(Trifluoromethyl)phenylacetic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher lipophilicity and stability, making it more effective in certain applications. The trifluoromethyl group also enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c10-9(11,12)7-3-1-6(2-4-7)5-8(13)14/h1-4H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNORVZDAANCHAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40186514
Record name (alpha,alpha,alpha-Trifluoro-4-tolyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40186514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32857-62-8
Record name 4-(Trifluoromethyl)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32857-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (alpha,alpha,alpha-Trifluoro-4-tolyl)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032857628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (alpha,alpha,alpha-Trifluoro-4-tolyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40186514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (α,α,α-trifluoro-4-tolyl)acetic acid
Source European Chemicals Agency (ECHA)
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Record name (α,α,α-Trifluoro-4-tolyl)acetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-(Trifluoromethyl)phenylacetic acid interact with terbium(III) ions, and what are the resulting optical properties?

A: The research paper [] investigates the electrochemical synthesis of terbium(III) coordination compounds using this compound as a ligand. While the exact binding mode isn't fully elucidated in the abstract, IR spectroscopy suggests that the carboxylate group of the acid interacts with the terbium ion primarily through ionic bonding. This interaction leads to the formation of a complex that exhibits green luminescence at room temperature. The observed emission bands correspond to energy transitions within the Tb3+ ion, indicating that the ligand plays a role in facilitating energy transfer and luminescence.

Q2: What spectroscopic data is available for characterizing the terbium(III) complex formed with this compound?

A: The researchers utilized IR and luminescence spectroscopy to characterize the synthesized terbium(III) complex. [] IR spectroscopy provided insights into the nature of the bond between the carboxylate group of this compound and the terbium ion, suggesting predominantly ionic interactions. Luminescence spectroscopy confirmed the complex's ability to emit green light when excited, with specific emission bands aligning with Tb3+ ion energy transitions. Further spectroscopic studies, such as UV-Vis and potentially NMR, could provide a more comprehensive understanding of the electronic structure and coordination environment within the complex.

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